![molecular formula C13H11F4N3O B258694 N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B258694.png)
N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects, which can be beneficial for the treatment of certain diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. These effects make N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide a promising candidate for the treatment of various diseases, including cancer, inflammation, and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments, including its unique chemical structure, which allows it to interact with specific biological targets. However, N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide also has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, including the development of new drugs for the treatment of various diseases, the study of its mechanism of action, and the exploration of its potential applications in other scientific fields. Further research is needed to fully understand the potential of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and to develop new and innovative applications for this promising compound.
Conclusion:
In conclusion, N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, or N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a promising compound that has gained significant attention in scientific research. Its unique chemical structure and potential applications make it an ideal candidate for drug development and other scientific research applications. Further research is needed to fully understand the potential of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and to develop new and innovative applications for this promising compound.
Synthesemethoden
The synthesis of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves a series of chemical reactions that are carried out in a controlled laboratory environment. The most commonly used method for synthesizing N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is the reaction between 2-fluoro-5-methylphenylhydrazine and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The reaction is catalyzed by a base and requires the use of various solvents and reagents. The final product is purified using chromatography techniques to obtain a high-quality sample.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is in the development of new drugs for the treatment of various diseases. The unique chemical structure of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide allows it to interact with specific biological targets, making it an ideal candidate for drug development.
Eigenschaften
Produktname |
N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
---|---|
Molekularformel |
C13H11F4N3O |
Molekulargewicht |
301.24 g/mol |
IUPAC-Name |
N-(2-fluoro-5-methylphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11F4N3O/c1-7-3-4-8(14)9(5-7)18-12(21)10-6-11(13(15,16)17)19-20(10)2/h3-6H,1-2H3,(H,18,21) |
InChI-Schlüssel |
ZZAUMFBEAUNOQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=NN2C)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=NN2C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.